
N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both hydroxyl and sulfonamide functional groups in the molecule suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2-hydroxyaniline and methylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-ethyl-2-hydroxyaniline is dissolved in an appropriate solvent like dichloromethane. Methylsulfonyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 5-ethyl-2-hydroxybenzaldehyde.
Reduction: Formation of N-(5-ethyl-2-aminophenyl)-2-(methylsulfamoyl)acetamide.
Substitution: Formation of N-(5-ethyl-2-alkoxyphenyl)-2-(methylsulfamoyl)acetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate due to its sulfonamide structure.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
- N-(5-methyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide
- N-(5-ethyl-2-hydroxyphenyl)-2-(ethylsulfamoyl)acetamide
Uniqueness
N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide is unique due to the specific positioning of the ethyl and hydroxyl groups on the phenyl ring, which can influence its biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(5-ethyl-2-hydroxyphenyl)-2-(methylsulfamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-8-4-5-10(14)9(6-8)13-11(15)7-18(16,17)12-2/h4-6,12,14H,3,7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCCCHWNPEFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)NC(=O)CS(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[[2-(5-Amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7053338.png)
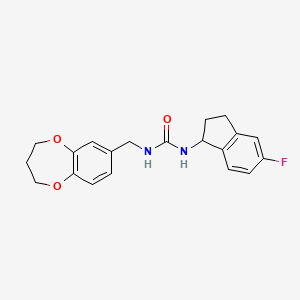

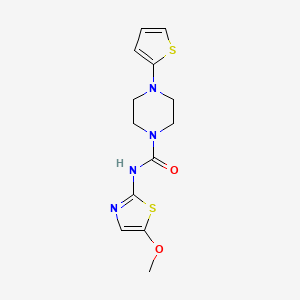

![[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7053371.png)
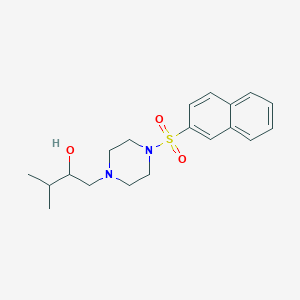
![4,5-dimethyl-2-[[4-(1H-pyrazol-5-ylmethyl)piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B7053381.png)
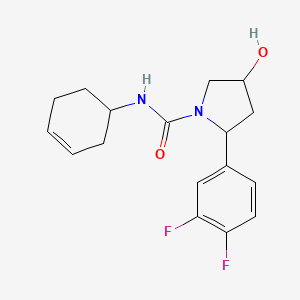
![4-[2-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]ethyl]-1,3-thiazole](/img/structure/B7053390.png)
![N-[1-(1H-pyrazol-5-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7053393.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-pyrazol-1-ylpropanamide](/img/structure/B7053400.png)
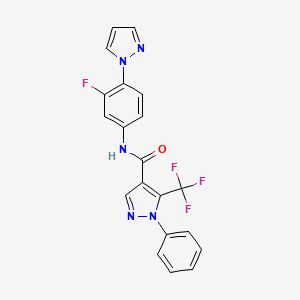
![2-[4-[4-(2-Oxo-1,3-diazinan-1-yl)piperidine-1-carbonyl]phenyl]acetonitrile](/img/structure/B7053403.png)
